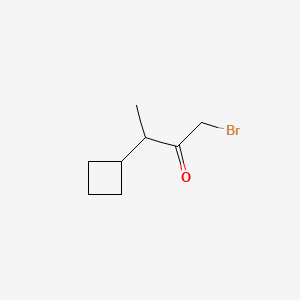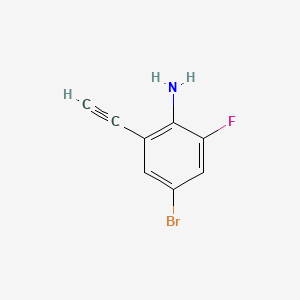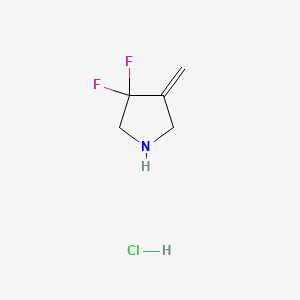![molecular formula C7H11Br B6610560 5-bromospiro[2.4]heptane CAS No. 2837688-26-1](/img/structure/B6610560.png)
5-bromospiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromospiro[2.4]heptane, also known as 5-bromo-2,4-dioxaspiro[2.4]heptane, is an organobromine compound that has been used in scientific research for a variety of applications. It is a cyclic brominated compound, which is composed of a seven-membered ring with one bromine atom and two oxygen atoms. This compound has been widely studied due to its interesting reactivity, which can be used to study a variety of chemical and biological processes.4]heptane.
Aplicaciones Científicas De Investigación
5-Bromospiro[2.4]heptane has been widely used in scientific research due to its interesting reactivity. It has been used to study a variety of chemical and biological processes, such as the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the study of the mechanism of action of drugs. It has also been used to study the structure and function of proteins, and to develop new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5-bromospiro[2.4]heptane is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom is believed to be able to form a bond with the oxygen atom in the molecule, which increases the reactivity of the molecule. This increased reactivity is believed to be responsible for the interesting reactivity of 5-bromospiro[2.4]heptane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromospiro[2.4]heptane are not yet fully understood. However, it has been shown to have a variety of effects on enzymes and other proteins. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme lipoxygenase, which is responsible for the production of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromospiro[2.4]heptane has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with care. Additionally, it is reactive and can react with other compounds, which can lead to unexpected results.
Direcciones Futuras
There are a number of potential future directions for 5-bromospiro[2.4]heptane. One potential direction is the development of new compounds based on the structure of 5-bromospiro[2.4]heptane. Additionally, further research could be done to better understand the mechanism of action of 5-bromospiro[2.4]heptane and its effects on enzymes and other proteins. Additionally, further research could be done to develop new drugs and drug delivery systems based on 5-bromospiro[2.4]heptane. Finally, further research could be done to better understand the potential toxicity of 5-bromospiro[2.4]heptane and to develop strategies to reduce its toxicity.
Métodos De Síntesis
5-Bromospiro[2.4]heptane can be synthesized using a variety of methods. One of the most common methods is the reaction of an alkyne with bromine. In this method, a brominating agent such as N-bromosuccinimide (NBS) is used to brominate the alkyne. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature and can be completed in a few hours. Other methods of synthesis include the reaction of a bromoalkene with an alkene, the reaction of an alkene with a brominating agent, and the reaction of an alkyne with a brominating agent.
Propiedades
IUPAC Name |
6-bromospiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-1-2-7(5-6)3-4-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNXIHKXXLBEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)






amine hydrochloride](/img/structure/B6610553.png)
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)
![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)
![6-tert-butyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6610569.png)
